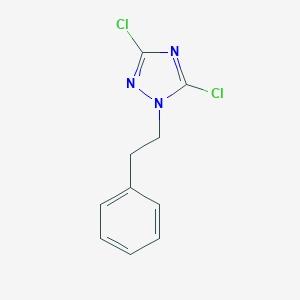![molecular formula C26H26N2O5 B249460 Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)
Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate, commonly known as EDPB, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. EDPB is a member of the benzoate family of compounds and is synthesized through a specific method that involves several steps.
作用機序
The mechanism of action of EDPB is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by EDPB may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
EDPB has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of prostaglandin production, and the attenuation of the inflammatory response. It has also been shown to exhibit analgesic properties, reducing pain and discomfort associated with inflammation.
実験室実験の利点と制限
EDPB has several advantages for use in lab experiments, including its potent anti-inflammatory and analgesic properties, as well as its relatively low toxicity. However, it also has some limitations, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of EDPB, including further research into its mechanism of action and potential applications in the development of new drugs for the treatment of inflammatory diseases. It may also be useful to investigate the potential use of EDPB in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies may be needed to fully understand the safety and toxicity of EDPB in humans.
合成法
The synthesis of EDPB involves several steps, including the reaction of 2,6-dimethylaniline with phosgene to form 2,6-dimethylcarbamoyl chloride. This intermediate is then reacted with 2-(2-hydroxyphenyl)acetic acid to form the corresponding amide. Finally, this amide is reacted with ethyl 3-amino benzoate to produce EDPB.
科学的研究の応用
EDPB has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
分子式 |
C26H26N2O5 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
ethyl 3-[[2-[2-[(2,6-dimethylphenyl)carbamoyl]phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H26N2O5/c1-4-32-26(31)19-11-8-12-20(15-19)27-23(29)16-33-22-14-6-5-13-21(22)25(30)28-24-17(2)9-7-10-18(24)3/h5-15H,4,16H2,1-3H3,(H,27,29)(H,28,30) |
InChIキー |
DRRCFWKNTIEVLG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=C(C=CC=C3C)C |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=C(C=CC=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)


![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)


![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)

![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)

![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)